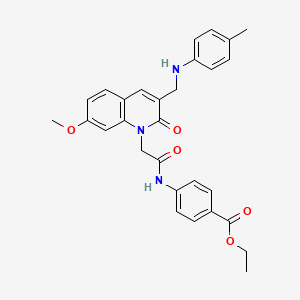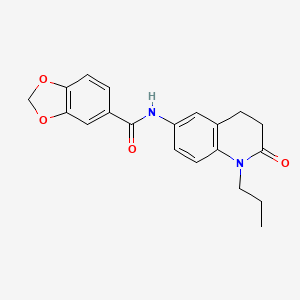![molecular formula C18H13ClN4S B2865073 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole CAS No. 1105199-33-4](/img/structure/B2865073.png)
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a chlorophenyl group, a thiazol group, and a triazole group. These groups are common in many biologically active compounds and could potentially contribute to various biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazol and triazole rings in separate steps, followed by their connection via a carbon-carbon bond. The chlorophenyl group could be introduced via a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazol and triazole rings, along with the chlorophenyl group. These groups could potentially participate in various types of intermolecular interactions, influencing the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the thiazol and triazole rings, as well as the chlorophenyl group. These groups could potentially participate in various types of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the thiazol and triazole rings, as well as the chlorophenyl group. These groups could potentially influence the compound’s solubility, stability, and reactivity .Scientific Research Applications
Antifungal and Antimicrobial Applications Research highlights the potential of triazole derivatives, including structures similar to 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole, as potent antimicrobial and antifungal agents. These compounds exhibit significant activity against a range of microbial and fungal pathogens, suggesting their utility in developing new therapeutic agents (Volkova et al., 2020; Indorkar et al., 2012).
Synthesis and Structural Characterization The synthesis and structural characterization of similar triazole derivatives have been extensively studied, highlighting the diverse chemical properties and structural configurations that can be achieved. These studies provide a foundation for the development of compounds with tailored biological activities (Kariuki et al., 2021; Bekircan et al., 2015).
Antibacterial Screening The antibacterial screening of triazole derivatives shows moderate activity against common bacterial strains, indicating their potential use in antibacterial therapies. Such research is crucial for the development of new antibacterial agents in the face of rising antibiotic resistance (Deshmukh et al., 2017).
Antimicrobial Activity Several studies have synthesized new thiazole derivatives of triazoles and evaluated them for antimicrobial activity. These compounds have shown promising results against various fungal and bacterial strains, highlighting their potential as antimicrobial agents (Turan-Zitouni et al., 2005).
Corrosion Inhibition Research into the application of triazole derivatives in corrosion inhibition demonstrates their efficacy in protecting metals against corrosion in acidic media. This application is particularly relevant in industrial settings, where corrosion can lead to significant material and financial losses (Lagrenée et al., 2002).
Cytotoxic Agents Some triazole derivatives have been synthesized and evaluated for their cytotoxic potential against various human cancer cell lines. These studies provide insights into the design and development of new antitumor agents based on the triazole scaffold (Liu et al., 2017).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . This suggests that the compound may interact with multiple targets in the body.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to different physiological effects . For instance, some thiazole derivatives have been found to inhibit the aggregation factor of human platelets , while others have been found to act as fibrinogenic receptor antagonists with antithrombotic activity .
Biochemical Pathways
For example, some thiazole derivatives have been found to inhibit the aggregation factor of human platelets , suggesting that they may affect the coagulation pathway.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have good bioavailability.
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . This suggests that the compound may have a variety of effects at the molecular and cellular level.
Action Environment
The solubility of thiazole in various solvents suggests that the compound’s action, efficacy, and stability may be influenced by the solvent environment .
properties
IUPAC Name |
4-(4-chlorophenyl)-2-(5-methyl-1-phenyltriazol-4-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4S/c1-12-17(21-22-23(12)15-5-3-2-4-6-15)18-20-16(11-24-18)13-7-9-14(19)10-8-13/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOSHIYCBZVMCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C3=NC(=CS3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-[[4-(4-Methoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2864990.png)
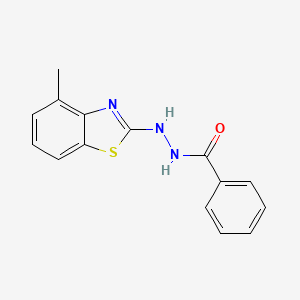

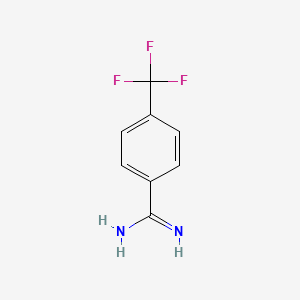
![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B2864999.png)
![5-(1-((3-Chloro-4-methoxyphenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2865000.png)


![N-Ethyl-N-[2-oxo-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]ethyl]prop-2-enamide](/img/structure/B2865004.png)
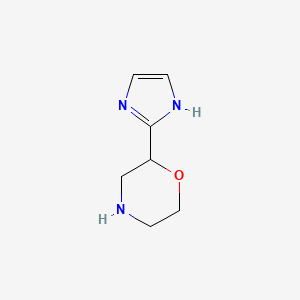
![2-(3-methoxybenzyl)-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2865010.png)
